Benzyl-isopropyl-piperidin-2-ylmethyl-amine
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Overview
Description
Benzyl-isopropyl-piperidin-2-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-isopropyl-piperidin-2-ylmethyl-amine typically involves the reaction of benzyl chloride with isopropylamine to form benzyl-isopropylamine. This intermediate is then reacted with piperidine-2-carboxaldehyde under reductive amination conditions to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl-isopropyl-piperidin-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, cyanides, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-isopropyl-piperidin-2-ylmethyl-ketone, while reduction may produce this compound derivatives with altered functional groups .
Scientific Research Applications
Benzyl-isopropyl-piperidin-2-ylmethyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-piperidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-3-amine: Another piperidine derivative with different substituents.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness
Benzyl-isopropyl-piperidin-2-ylmethyl-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl and isopropyl groups may enhance its binding affinity to certain receptors or enzymes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-(piperidin-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)18(12-15-8-4-3-5-9-15)13-16-10-6-7-11-17-16/h3-5,8-9,14,16-17H,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFWXVSJISDBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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